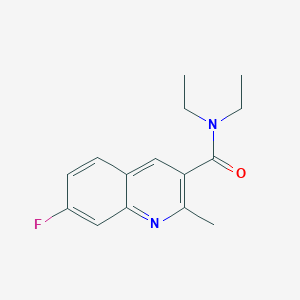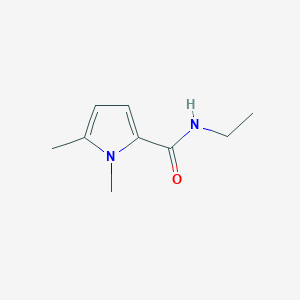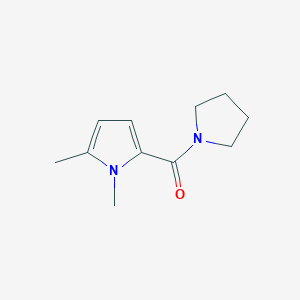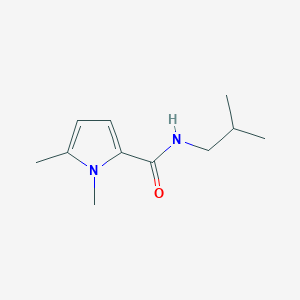
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is not fully understood, but it is thought to work by inhibiting the NF-kB pathway. The NF-kB pathway is involved in inflammation and cell survival, and its inhibition by N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide induces apoptosis in cancer cells and inhibits the growth of cancer cells. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal studies, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relative ease of synthesis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized in a laboratory setting using relatively simple procedures. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of potential therapeutic applications, making it a versatile compound for research. One limitation of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its application in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. One area of interest is in the development of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide-based cancer therapies. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of more efficient synthesis methods for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may increase its availability for research and potential therapeutic use.
Conclusion
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, or N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for a variety of potential therapeutic applications. The synthesis method for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is relatively simple, and there are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. Further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized by reacting 2-methyl-7-nitroquinoline with ethylamine and then reducing the resulting compound with sodium dithionite. The product is then treated with hydrochloric acid to yield N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been widely studied for its potential therapeutic properties. One of the most promising applications of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is in the treatment of cancer. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been studied for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-4-18(5-2)15(19)13-8-11-6-7-12(16)9-14(11)17-10(13)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQHGHQJLSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)




